molecular formula C12H14O4 B13603679 4-(2,3-Dihydro-1,4-benzodioxin-5-yl)butanoic acid

4-(2,3-Dihydro-1,4-benzodioxin-5-yl)butanoic acid

Cat. No.: B13603679
M. Wt: 222.24 g/mol
InChI Key: YHGKKHMFKFUCMY-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1,4-benzodioxin-5-yl)butanoic acid: is an organic compound with the molecular formula C12H14O4 It is a derivative of benzodioxin, a bicyclic compound containing a benzene ring fused with a dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-5-yl)butanoic acid typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.

    Attachment of the Butanoic Acid Side Chain: The butanoic acid side chain can be introduced through a Friedel-Crafts acylation reaction using butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of halogen, nitro, or other functional groups on the benzodioxin ring.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a precursor in various organic reactions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
  • 1,4-Benzodioxin, 2,3-dihydro-

Comparison:

  • Structural Differences: The position of the substituents on the benzodioxin ring can significantly affect the compound’s reactivity and biological activity.
  • Unique Features: 4-(2,3-Dihydro-1,4-benzodioxin-5-yl)butanoic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-5-yl)butanoic acid

InChI

InChI=1S/C12H14O4/c13-11(14)6-2-4-9-3-1-5-10-12(9)16-8-7-15-10/h1,3,5H,2,4,6-8H2,(H,13,14)

InChI Key

YHGKKHMFKFUCMY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC=C2O1)CCCC(=O)O

Origin of Product

United States

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